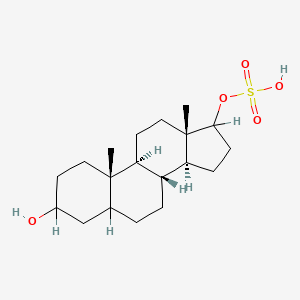
Androstane-3,17-diol 17-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Androstane-3,17-diol 17-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C19H32O5S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What standard analytical methods are recommended for quantifying Androstane-3,17-diol 17-sulfate in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for sulfated steroids. Isotope dilution with deuterated internal standards (e.g., deuterium-labeled analogs, as referenced in ) improves accuracy. Sample preparation should include enzymatic hydrolysis (e.g., sulfatase treatment) to distinguish free and conjugated forms. Validate methods using calibration curves with matrix-matched controls to account for ion suppression .
Q. How do thermodynamic properties like logP and water solubility influence the pharmacokinetics of this compound?
- Methodology : The logP value (3.751, as per ) predicts moderate lipophilicity, favoring passive diffusion across membranes but limiting aqueous solubility (log10ws = -4.66). Use shake-flask or HPLC-based methods to experimentally validate logP. Solubility can be modeled using the Abraham equation, incorporating critical parameters like melting enthalpy (hfus = 26.87 kJ/mol) and vapor pressure (hvap = 88.22 kJ/mol) from NIST Webbook data ( ). These properties inform in vitro permeability assays (e.g., Caco-2 cell models) to predict absorption and distribution .
Q. What are the primary metabolic precursors and pathways leading to this compound formation?
- Methodology : Testosterone sulfate (TS) is metabolized via hepatic 5α-reductase and 3α-hydroxysteroid oxidoreductase ( ). Use radiolabeled tracers (e.g., ³H-TS) in microsomal assays to track conversion. Gender-specific differences in rats (e.g., 3α- vs. 3β-isomer production in females vs. males) require comparative studies with liver microsomes from both sexes, coupled with enzyme inhibition (e.g., 5α-reductase inhibitors like dutasteride) to confirm pathway specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species or experimental models?
- Methodology : Conduct cross-species comparative studies using human fetal liver microsomes ( ) and rodent models. Apply stable isotope labeling (e.g., ¹⁴C-TS) to trace metabolite profiles. Use enzyme-specific inhibitors (e.g., flufenamic acid for AKR1C3 in ) to isolate contributions of individual enzymes. Statistical meta-analysis of existing data (e.g., conflicting reports on polar steroid metabolites in ) should account for variables like substrate concentration, incubation time, and microsomal activity .
Q. What in silico strategies are suitable for modeling the phase behavior and solubility of this compound under physiological conditions?
- Methodology : Molecular dynamics (MD) simulations combined with COSMO-RS theory can predict solubility in biological fluids. Input parameters include critical temperature (tc = 1062.44 K), pressure (pc = 1966.56 kPa), and ideal gas heat capacity (cpg range: 907.30–1050.06 J/mol×K) from Joback and NIST data ( ). Validate models against experimental solubility assays at varying pH and ionic strengths to mimic physiological environments .
Q. How to design experiments to elucidate the role of sulfation vs. glucuronidation in the excretion of Androstane-3,17-diol derivatives?
- Methodology : Use bile-cannulated rat models ( ) to collect biliary metabolites. Apply LC-MS/MS to quantify sulfate (m/z 369.2) and glucuronide (m/z 465.3) conjugates. Inhibit sulfotransferases (e.g., PAPS depletion) or UDP-glucuronosyltransferases (e.g., β-glucuronidase treatment) to assess pathway dominance. Compare excretion kinetics in knockout models lacking specific conjugation enzymes .
Q. What experimental approaches confirm the contribution of AKR1C3 and 5α-reductase isoforms in this compound biosynthesis?
- Methodology : Recombinant enzyme assays with purified AKR1C3 and 5α-reductase isoforms (e.g., SRD5A1/SRD5A2) can quantify catalytic efficiency (kcat/Km). Use selective inhibitors (flufenamic acid for AKR1C3; dutasteride for 5α-reductase) in human hepatocyte cultures. Pair with siRNA knockdowns to validate isoform-specific activity. Measure product formation via stable isotope dilution assays ( ) .
Q. Methodological Notes
- Contradiction Analysis : When reconciling gender-specific metabolism ( ), ensure enzyme activity normalization (e.g., per mg microsomal protein) and control for hormonal status (e.g., estrous cycle in female rats).
- Thermodynamic Modeling : Use Gaussian software for quantum mechanical calculations to refine molecular descriptors (e.g., PSA = 52.6 Ų in ) for solubility predictions.
- Data Reproducibility : Adhere to FAIR principles by documenting raw data (e.g., NIST Webbook parameters in ) and analytical protocols (e.g., Sigma-Aldrich safety data in ) in public repositories.
Eigenschaften
CAS-Nummer |
24869-99-6 |
|---|---|
Molekularformel |
C19H32O5S |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
[(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H32O5S/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18/h12-17,20H,3-11H2,1-2H3,(H,21,22,23)/t12?,13?,14-,15-,16-,17?,18-,19-/m0/s1 |
InChI-Schlüssel |
KWYNDVHEQWYGIL-CAHXEBCQSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)O)C)O |
Isomerische SMILES |
C[C@]12CCC(CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4OS(=O)(=O)O)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)O)C)O |
Synonyme |
AD sulfate androstane-3,17-diol 17-sulfate androstane-3,17-diol 17-sulfate, (3beta, 5alpha, 17beta)-isomer androstane-3,17-diol 17-sulphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















